6-(2-chlorobenzyl)-3-{[4-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5(4H)-one
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Overview
Description
6-[(2-CHLOROPHENYL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-CHLOROPHENYL)METHYL]-3-{[4-(PROPAN-2- YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Propan-2-yl Phenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the triazine ring is alkylated with a propan-2-yl phenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of 6-[(2-CHLOROPHENYL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can be optimized for large-scale synthesis. This typically involves the use of continuous flow reactors, which allow for better control of reaction conditions, higher yields, and reduced reaction times. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(2-CHLOROPHENYL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring or aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a Lewis acid.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
6-[(2-CHLOROPHENYL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers, coatings, or nanomaterials.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals, such as agrochemicals, dyes, or catalysts.
Mechanism of Action
The mechanism of action of 6-[(2-CHLOROPHENYL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The interaction with these targets can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
6-[(2-CHLOROPHENYL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can be compared with other similar compounds, such as:
6-[(2-BROMOPHENYL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical reactivity and biological activity.
6-[(2-CHLOROPHENYL)METHYL]-3-{[4-(METHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: This compound has a methyl group instead of a propan-2-yl group, which may affect its steric and electronic properties.
The uniqueness of 6-[(2-CHLOROPHENYL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H19ClN4O |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-(4-propan-2-ylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C19H19ClN4O/c1-12(2)13-7-9-15(10-8-13)21-19-22-18(25)17(23-24-19)11-14-5-3-4-6-16(14)20/h3-10,12H,11H2,1-2H3,(H2,21,22,24,25) |
InChI Key |
BCWPBPKXNNKUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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